molecular formula C7H11Br3N2 B12432963 4-(Dimethylamino)pyridinium tribromide

4-(Dimethylamino)pyridinium tribromide

Cat. No.: B12432963
M. Wt: 362.89 g/mol
InChI Key: TYDZHQMKSLAFKM-UHFFFAOYSA-O
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Description

4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.

Industrial Production Methods

Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminopyridine undergoes various types of reactions, including:

Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.

Common Reagents and Conditions

Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.

Major Products

The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.

Scientific Research Applications

4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:

Tribroman-2-uide is used in:

Properties

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

InChI

InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1

InChI Key

TYDZHQMKSLAFKM-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br

Origin of Product

United States

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